(2-Amino-1-(4-(4-fluorophenyl)thiazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone

Description

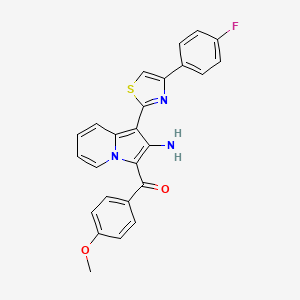

The compound “(2-Amino-1-(4-(4-fluorophenyl)thiazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone” features a bicyclic indolizin core fused with a thiazole ring substituted at position 2 with a 4-fluorophenyl group. The 3-position of the indolizin moiety is functionalized with a 4-methoxyphenyl methanone group, while an amino group occupies the 2-position. This structural complexity combines heterocyclic diversity (indolizin and thiazole) with halogenated (fluorophenyl) and electron-donating (methoxy) substituents, which are known to influence both physicochemical properties and biological interactions.

Properties

IUPAC Name |

[2-amino-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]indolizin-3-yl]-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18FN3O2S/c1-31-18-11-7-16(8-12-18)24(30)23-22(27)21(20-4-2-3-13-29(20)23)25-28-19(14-32-25)15-5-9-17(26)10-6-15/h2-14H,27H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVFGBVRXJYEOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C4=NC(=CS4)C5=CC=C(C=C5)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (2-Amino-1-(4-(4-fluorophenyl)thiazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone , also known by its CAS number 891021-85-5, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article provides an overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 443.5 g/mol. The structural components include:

- Thiazole moiety : Known for its diverse biological activities.

- Indolizin : A bicyclic structure that enhances biological interactions.

- Fluorophenyl and methoxyphenyl substituents : These groups are crucial for modulating the compound's activity.

1. Antimicrobial Activity

Research indicates that derivatives containing the thiazole moiety exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 25 μg/mL |

| Escherichia coli | Antibacterial | 32 μg/mL |

| Candida albicans | Antifungal | 24 μg/mL |

| Aspergillus niger | Antifungal | 32 μg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains.

2. Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that it can inhibit the growth of various cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| NCI-H522 (lung cancer) | 0.06 | Significant inhibition |

| HT29 (colon cancer) | 0.1 | Moderate inhibition |

| MCF7 (breast cancer) | 2.5 | Reduced cell viability |

The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation.

The biological activity of this compound can be linked to several mechanisms:

- Inhibition of Kinases : The indolizine derivatives have been reported as inhibitors of phosphoinositide 3-kinases (PI3K), which play a critical role in cancer cell survival and proliferation .

- Reactive Oxygen Species (ROS) : The presence of methoxy and fluorine groups enhances the generation of ROS, leading to oxidative stress in microbial cells and cancer cells alike, contributing to their cytotoxic effects .

Case Studies

A study published in MDPI highlighted the synthesis and biological evaluation of thiazole-based compounds, including derivatives similar to our target compound. These derivatives exhibited promising antibacterial and antifungal activities, reinforcing the potential therapeutic applications . Another investigation focused on the anticancer properties, revealing that certain structural modifications could enhance efficacy against specific cancer types .

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structural features allow for modifications that can lead to novel compounds with desired properties.

Biology

Research indicates that this compound exhibits potential biological activities, particularly:

- Antimicrobial Properties : Studies have shown that derivatives of thiazole and indolizine scaffolds can exhibit significant antimicrobial activity against various bacterial strains .

- Anticancer Activity : The compound has been explored for its ability to inhibit specific cancer cell lines, showing promise as a potential anticancer agent .

Medicine

Due to its unique structural features, the compound is being investigated as a potential drug candidate. It may interact with specific molecular targets within biological systems, altering their activity and leading to therapeutic effects .

Industry

In industrial applications, the compound is utilized in the development of new materials with specific properties, such as polymers and dyes. Its chemical stability and reactivity make it suitable for various applications in material science.

Case Study 1: Antimicrobial Activity

A study focused on synthesizing derivatives based on the thiazole and indolizine scaffolds demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds were evaluated using agar-well diffusion methods, revealing several candidates with significant inhibitory effects against pathogens like Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Evaluation

Another research project evaluated the anticancer potential of indolizine derivatives against human cancer cell lines. The study utilized cell viability assays to determine the efficacy of these compounds, with some derivatives showing IC50 values in the low micromolar range, indicating potent anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and related derivatives:

| Compound Name | Molecular Formula | Core Structure | Key Substituents | Biological Activity | Synthesis Yield | Crystallographic Data |

|---|---|---|---|---|---|---|

| Target Compound : (2-Amino-1-(4-(4-fluorophenyl)thiazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone | C₂₅H₁₉FN₃O₂S | Indolizin + thiazole | 4-Fluorophenyl, 4-methoxyphenyl methanone, amino | Not reported (inferred) | Not reported | Not available |

| Bhole & Bhusari (2010) : (4-Hydroxyphenyl)[5-substituted-2-thioxo-1,3,4-thiadiazol-3-yl]methanone | Varies | Thiadiazole | Hydroxyphenyl, thioxo, alkyl/aryl | Antitumor (IC₅₀: 2–10 μM) | High (~70–85%) | Not provided |

| Isostructural Compounds 4 & 5 () : Thiazole-pyrazole-triazole hybrids | C₂₇H₁₈ClF₂N₇S (4) | Thiazole + pyrazole + triazole | 4-Chlorophenyl/4-fluorophenyl, fluorophenyl-triazole, methyl | Not reported | High (>80%) | Triclinic (P̄1), planar conformation except one fluorophenyl group perpendicular |

| Compound : (2Z)-2-[(4-Fluorophenyl)imino]-4-methyl-1,3-thiazol-3(2H)-ylmethanone | C₁₈H₁₅FN₂OS | Thiazole | 4-Fluorophenyl imino, 4-methylphenyl methanone | Not reported | Not reported | Not available |

| Compound : (4-Chlorophenyl)(4-methyl-2-(phenylamino)thiazol-5-yl)methanone | C₁₇H₁₃ClN₂OS | Thiazole | 4-Chlorophenyl, phenylamino, methyl | Antitumor (structural analog) | Not reported | Monoclinic (P2₁/c), planar thiazole with chlorophenyl and anilino substituents |

Key Comparative Insights

Structural Diversity: The target compound’s indolizin-thiazole core distinguishes it from thiadiazole () and pyrazole-triazole hybrids (). The indolizin system may enhance π-π stacking interactions in biological targets compared to simpler heterocycles . Substituent effects: The 4-methoxyphenyl group in the target compound likely improves solubility relative to chlorophenyl () or methylphenyl () groups.

Synthetic Approaches: The target compound’s synthesis may involve multi-step protocols similar to (triazole-thiazole coupling) and (high-yield crystallization).

Biological Implications: Antitumor activity is well-documented for thiazole-methanone derivatives (). The target compound’s fluorophenyl and methoxy groups may enhance bioavailability and target selectivity compared to chlorophenyl analogs . The isostructural compounds in highlight the role of fluorophenyl groups in modulating molecular conformation, which could influence receptor binding .

Crystallographic Trends :

- Planarity is a common feature among thiazole derivatives (), but steric effects from substituents (e.g., perpendicular fluorophenyl in ) may impact packing and stability .

Q & A

Basic: What are the standard synthetic routes for (2-Amino-1-(4-(4-fluorophenyl)thiazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone?

The compound is synthesized via multi-step protocols involving cyclization and coupling reactions. For example, indolizine-thiazole hybrids are typically prepared by reacting substituted indolizine precursors with thiazole derivatives under reflux in solvents like toluene or methanol. Key intermediates, such as the 4-(4-fluorophenyl)thiazol-2-amine moiety, are synthesized using Hantzsch thiazole synthesis, followed by coupling with methoxyphenylmethanone groups. Characterization involves NMR (<sup>1</sup>H, <sup>13</sup>C) and FT-IR to confirm functional groups (e.g., NH2 stretching at ~3300 cm<sup>-1</sup>, C=O at ~1650 cm<sup>-1</sup>) .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Optimization involves systematic variation of solvents, catalysts, and reaction times. For instance, reports yields of 87–95% for analogous thiazole derivatives using toluene as a solvent under reflux. Polar aprotic solvents like DMF may enhance coupling efficiency, while catalysts (e.g., Pd for cross-couplings) can reduce side reactions. Monitoring via TLC/HPLC and adjusting stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl precursor) are critical. Contradictory yields in similar compounds (e.g., 89% vs. 95% in ) may arise from purification methods (e.g., column chromatography vs. recrystallization) .

Basic: Which spectroscopic techniques are most effective for structural confirmation?

<sup>1</sup>H-NMR is pivotal for identifying protons in the indolizine (δ 6.5–8.0 ppm), thiazole (δ 7.2–7.8 ppm), and methoxyphenyl (δ 3.8 ppm for OCH3) moieties. <sup>13</sup>C-NMR confirms carbonyl carbons (~190 ppm) and aromatic systems. FT-IR verifies NH2 (3300–3400 cm<sup>-1</sup>) and C=O (1650–1700 cm<sup>-1</sup>) groups. High-resolution mass spectrometry (HRMS) provides molecular ion validation .

Advanced: How to resolve contradictions in spectral data during characterization?

Discrepancies in NMR/IR data (e.g., unexpected splitting or missing peaks) may arise from tautomerism, impurities, or crystal packing. For example, notes minor deviations in elemental analysis (C/H/N), suggesting trace solvents. Use complementary techniques: X-ray crystallography ( ) for absolute configuration, or 2D NMR (COSY, HSQC) to assign overlapping signals. Computational modeling (DFT) can predict spectral patterns for comparison .

Basic: What methods are used for crystallographic analysis of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation (e.g., ethanol/water mix) and analyzed using SHELX software (ShelXL for refinement). Key parameters include R-factor (<0.08), bond length accuracy (mean σ(C–C) = 0.008 Å), and space group determination (e.g., monoclinic P21/c in ). Data-to-parameter ratios >10 ensure reliability .

Advanced: How to design computational studies to predict bioactivity or electronic properties?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps, dipole moments (e.g., ’s study on similar methanones), and electrostatic potential maps. Molecular docking (AutoDock Vina) screens against target proteins (e.g., kinases), using crystallographic data for binding site definition. MD simulations (AMBER/CHARMM) assess stability. For SAR, compare with analogs (e.g., nitro/methoxy substitutions in ) to map pharmacophores .

Advanced: How to analyze structure-activity relationships (SAR) for derivatives?

Synthesize analogs with varied substituents (e.g., 4-fluorophenyl → 4-chlorophenyl in ) and test bioactivity (e.g., antimicrobial assays). Compare IC50 values and logP (lipophilicity) to identify critical groups. shows that nitro groups enhance electrophilicity, while methoxy groups improve solubility. Use QSAR models (e.g., CoMFA) to quantify contributions of substituents .

Basic: What experimental designs are suitable for comparative studies with analogs?

Adopt split-plot designs ( ) to test variables: e.g., rootstocks = substituents, harvest seasons = reaction conditions. Use ANOVA to assess significance (p < 0.05). For bioactivity, employ dose-response curves (3–5 concentrations, n ≥ 3 replicates). Include positive controls (e.g., known inhibitors) and validate via Bland-Altman plots for method agreement .

Advanced: How to troubleshoot low reproducibility in biological assays?

Low reproducibility may stem from compound degradation (check stability via HPLC) or assay variability. Pre-treat compounds with antioxidants (e.g., BHT) if oxidation-prone. Standardize cell lines (e.g., ATCC certification) and culture conditions. Use internal standards (e.g., β-actin in Western blots) for normalization. Replicate assays across independent labs .

Basic: What are the key considerations for storing and handling this compound?

Store at –20°C under inert atmosphere (argon) to prevent oxidation/hydrolysis. Use amber vials to block UV degradation. For handling, dissolve in DMSO (sterile-filtered) for bioassays, ensuring concentrations <0.1% to avoid cytotoxicity. Monitor stability via periodic NMR/HPLC checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.